3,4-dihydro-2H-1-benzopyran-4-carbonitrile
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Overview
Description
3,4-dihydro-2H-1-benzopyran-4-carbonitrile, also known as 4-chromanecarbonitrile, is a chemical compound with the molecular formula C10H9NO and a molecular weight of 159.18 g/mol . This compound is part of the benzopyran family, which is known for its diverse biological and pharmaceutical properties .
Mechanism of Action
Target of Action
Similar compounds, such as 3,4-dihydro-3-amino-2h-1-benzopyran derivatives, have shown high affinity for 5-ht 1a and 5-ht 7 receptors .
Mode of Action
It’s worth noting that compounds with similar structures have shown to interact with their targets, leading to changes in cellular activity .
Result of Action
Related compounds have shown to exert effects on cellular activity through their interaction with specific targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-1-benzopyran-4-carbonitrile typically involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions . These conditions can include nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . The reaction is often carried out in a one-pot manner, which enhances efficiency and reduces reaction times .
Industrial Production Methods
the principles of green chemistry, such as using green solvents and catalysts, are increasingly being applied to the synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-2H-1-benzopyran-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The reactions are typically carried out under mild to moderate conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include various substituted benzopyran derivatives, which can have enhanced biological activities .
Scientific Research Applications
3,4-dihydro-2H-1-benzopyran-4-carbonitrile has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-1-benzopyran-2-one (Dihydrocoumarin): This compound has a similar structure but lacks the nitrile group.
2H-1-Benzopyran-4-carbonitrile, 3,4-dihydro-8-methoxy-: This derivative has an additional methoxy group, which can alter its biological activity.
Uniqueness
The presence of the nitrile group in 3,4-dihydro-2H-1-benzopyran-4-carbonitrile makes it unique compared to other benzopyran derivatives. This functional group can participate in various chemical reactions, enhancing the compound’s versatility in synthetic chemistry .
Properties
IUPAC Name |
3,4-dihydro-2H-chromene-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-4,8H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAPCDWXFHBYPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109543-00-2 |
Source
|
Record name | 3,4-dihydro-2H-1-benzopyran-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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